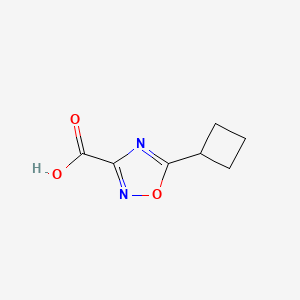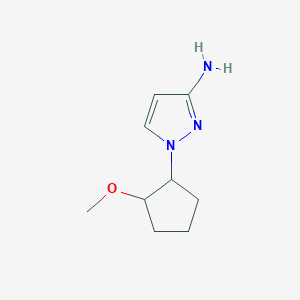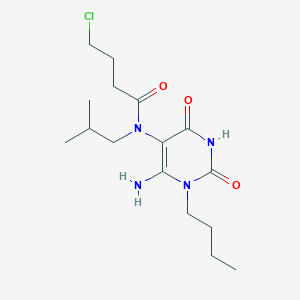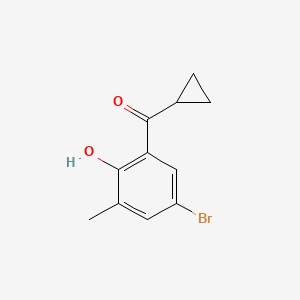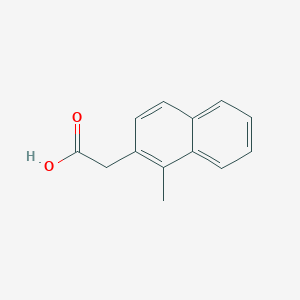
1-Methylnaphthalene-2-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylnaphthalene-2-acetic acid is an organic compound belonging to the naphthalene family It features a naphthalene ring substituted with a methyl group at the 1-position and an acetic acid group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methylnaphthalene-2-acetic acid can be synthesized through several methods. One common approach involves the oxidation of 1-methylnaphthalene using oxidizing agents such as potassium permanganate or chromium trioxide in the presence of acetic acid . The reaction typically requires controlled temperatures and specific reaction times to achieve high yields.
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as manganese dioxide or palladium on carbon can enhance the efficiency of the oxidation reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methylnaphthalene-2-acetic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, manganese dioxide.
Major Products Formed:
Oxidation Products: Naphthoquinones, carboxylic acids.
Reduction Products: Alcohols, hydrocarbons.
Substitution Products: Halogenated naphthalenes, nitro-naphthalenes.
Wissenschaftliche Forschungsanwendungen
1-Methylnaphthalene-2-acetic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Methylnaphthalene-2-acetic acid involves its interaction with specific molecular targets and pathways. For instance, its oxidation products, such as naphthoquinones, can interfere with cellular redox processes, leading to oxidative stress and cell death in certain cancer cells . The compound’s ability to undergo electrophilic substitution also allows it to modulate various biochemical pathways by introducing functional groups that interact with biological macromolecules .
Vergleich Mit ähnlichen Verbindungen
Naphthalene: A simple aromatic hydrocarbon with two fused benzene rings.
2-Methylnaphthalene: A methyl-substituted naphthalene similar to 1-Methylnaphthalene-2-acetic acid but with the methyl group at the 2-position.
1-Naphthaleneacetic acid: An acetic acid derivative of naphthalene with the acetic acid group at the 1-position.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Unlike naphthalene and 2-methylnaphthalene, the presence of both a methyl group and an acetic acid group allows for a wider range of chemical transformations and applications .
Eigenschaften
Molekularformel |
C13H12O2 |
|---|---|
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
2-(1-methylnaphthalen-2-yl)acetic acid |
InChI |
InChI=1S/C13H12O2/c1-9-11(8-13(14)15)7-6-10-4-2-3-5-12(9)10/h2-7H,8H2,1H3,(H,14,15) |
InChI-Schlüssel |
GSURLQOKWRJLPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=CC=CC=C12)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-5-[(3,3-difluorocyclobutyl)methoxy]-1,3-dimethylbenzene](/img/structure/B13067340.png)

![1-[(Benzyloxy)carbonyl]-3-methylpiperidine-4-carboxylic acid](/img/structure/B13067366.png)
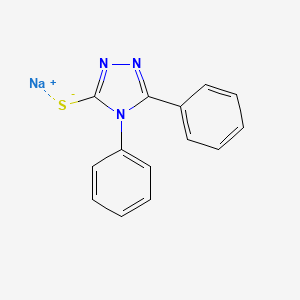
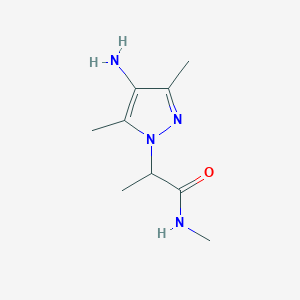
![7-Cyclopropyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13067375.png)
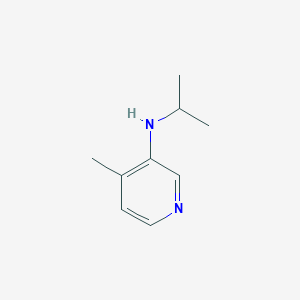
![5-Bromo-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13067388.png)
![7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13067391.png)
![3-Bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13067396.png)
